molecular formula C17H22FNO4 B1463016 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid CAS No. 1158765-79-7

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid

Cat. No.: B1463016
CAS No.: 1158765-79-7
M. Wt: 323.4 g/mol
InChI Key: KEEUVLXBYIPQDV-UHFFFAOYSA-N
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Description

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. It is a 4-aryl piperidine derivative, often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Biochemical Analysis

Biochemical Properties

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid plays a crucial role in biochemical reactions, particularly in the context of targeted protein degradation. This compound acts as a linker that connects the target protein to the E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein. The interaction between this compound and the target protein is mediated by its semi-flexible structure, which allows for optimal positioning and binding. Additionally, this compound interacts with various enzymes and proteins involved in the ubiquitin-proteasome system, enhancing its efficacy in promoting protein degradation .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By promoting the degradation of specific target proteins, this compound can alter the activity of key signaling molecules, leading to changes in cellular behavior. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Furthermore, this compound can affect gene expression by regulating the stability of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the target protein and the E3 ubiquitin ligase, forming a ternary complex that facilitates the transfer of ubiquitin molecules to the target protein. This ubiquitination marks the protein for degradation by the proteasome. Additionally, this compound can inhibit or activate enzymes involved in the ubiquitin-proteasome system, further modulating the degradation process. Changes in gene expression are also observed as a result of the degradation of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects on cellular function can vary depending on the specific target protein and cellular context. In some cases, prolonged exposure to this compound can lead to sustained changes in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively promote the degradation of target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular processes. Threshold effects have been reported, where a minimum concentration of this compound is required to achieve significant protein degradation. Careful optimization of dosage is essential to maximize the therapeutic potential of this compound while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the ubiquitin-proteasome system. This compound interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins. Additionally, this compound can influence metabolic flux and metabolite levels by regulating the stability of metabolic enzymes and other key proteins. The precise metabolic pathways and interactions can vary depending on the specific cellular context and target proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and localization within cells. Once inside the cell, this compound can accumulate in specific cellular compartments, where it interacts with target proteins and enzymes. The distribution of this compound can vary depending on the tissue type and cellular context .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate the activity of metabolic enzymes and signaling molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • 2-(3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride

Uniqueness

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-2-fluorobenzoic acid stands out due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This can lead to differences in the efficiency and specificity of PROTACs developed using this linker compared to those using other similar linkers .

Properties

IUPAC Name

2-fluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-8-6-11(7-9-19)12-4-5-13(15(20)21)14(18)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEUVLXBYIPQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678253
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158765-79-7
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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